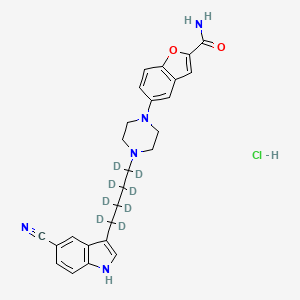
Vilazodone-d8 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vilazodone-d8 (hydrochloride) is a deuterated form of Vilazodone, which is a selective serotonin reuptake inhibitor (SSRI) and partial agonist of the 5-HT1A receptor. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Vilazodone, as well as its effects on major depressive disorder (MDD) and other mood disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vilazodone-d8 (hydrochloride) is synthesized using a multi-step process. The synthesis begins with the preparation of key intermediates, such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide. These intermediates are then subjected to nucleophilic substitution reactions to form Vilazodone . The deuterated form, Vilazodone-d8, is obtained by incorporating deuterium atoms into the molecule during the synthesis process .
Industrial Production Methods
The industrial production of Vilazodone-d8 (hydrochloride) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The final product is then purified using techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Vilazodone-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Vilazodone-d8 (hydrochloride) include:
Diazotization agents: Used in the preparation of intermediates.
Nucleophilic reagents: Used in substitution reactions.
Oxidizing and reducing agents: Used in oxidation and reduction reactions.
Major Products Formed
The major products formed from the reactions of Vilazodone-d8 (hydrochloride) include various intermediates and the final deuterated compound, Vilazodone-d8 .
Scientific Research Applications
Vilazodone-d8 (hydrochloride) is used in a wide range of scientific research applications, including:
Chemistry: Studying the synthesis, reactions, and properties of deuterated compounds.
Biology: Investigating the pharmacokinetics and pharmacodynamics of Vilazodone in biological systems.
Medicine: Researching the effects of Vilazodone on major depressive disorder and other mood disorders.
Industry: Developing new antidepressant drugs and improving existing ones
Mechanism of Action
Vilazodone-d8 (hydrochloride) exerts its effects by selectively inhibiting the reuptake of serotonin in the central nervous system and acting as a partial agonist of the 5-HT1A receptor. This dual mechanism increases serotonin levels in the brain, which is associated with its antidepressant effects . The exact molecular targets and pathways involved include the sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 1A .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Vilazodone-d8 (hydrochloride) include:
Vilazodone: The non-deuterated form of the compound.
Other SSRIs: Such as fluoxetine, sertraline, and citalopram.
Other 5-HT1A receptor agonists: Such as buspirone
Uniqueness
Vilazodone-d8 (hydrochloride) is unique due to its deuterated nature, which can provide insights into the metabolic pathways and pharmacokinetics of Vilazodone. The incorporation of deuterium atoms can also affect the compound’s stability and reactivity, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C26H28ClN5O2 |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)-1,1,2,2,3,3,4,4-octadeuteriobutyl]piperazin-1-yl]-1-benzofuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H/i1D2,2D2,3D2,8D2; |
InChI Key |
RPZBRGFNBNQSOP-VEPCCRSMSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N3CCN(CC3)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















